2-(Morpholin-4-yl)quinolin-4(1H)-one
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Overview
Description
2-Morpholinoquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure substituted with a morpholine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline-4-carboxylic acid with morpholine under reflux conditions. The reaction is often carried out in a solvent such as dioxane, with a base like potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of 2-Morpholinoquinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Morpholinoquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
2-Morpholinoquinoline: Lacks the carbonyl group at the fourth position.
4(1H)-Quinolinone: Lacks the morpholine ring at the second position.
2-Piperidinoquinolin-4(1H)-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: 2-Morpholinoquinolin-4(1H)-one is unique due to the presence of both the morpholine ring and the carbonyl group, which can influence its chemical reactivity and biological activity. This combination of structural features can enhance its potential as a versatile scaffold in drug design and other applications.
Properties
CAS No. |
916039-74-2 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-morpholin-4-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16) |
InChI Key |
HRNRAGIDOGFWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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